molecular formula C15H8F3N3 B2750809 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile CAS No. 907960-23-0

4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Cat. No.: B2750809
CAS No.: 907960-23-0
M. Wt: 287.245
InChI Key: CSUCNTLGYALDRM-UHFFFAOYSA-N
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Description

“4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as important fused bicyclic heterocycles due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The reactions of imidazo[1,2-a]pyridines have been monitored by thin layer chromatography (TLC) using silica gel GF254 . An efficient microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines affords various 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines in good yield .

Scientific Research Applications

Synthesis and Reactivity

4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile, as part of the broader imidazo[1,2-a]pyridine family, finds application in the synthesis of complex heterocyclic compounds. These compounds are of interest due to their diverse biological activities and potential in drug development. For instance, the reactivity of imidazo[1,2-a]pyridines with different active methylene compounds facilitates the synthesis of pyridopyrazolopyrimidine derivatives, showcasing the versatility of these compounds in generating diverse molecular architectures (Rateb, 2014). Additionally, catalytic oxidative trifluoromethylation of imidazopyridines demonstrates the functionalization of the sp2 C-H bond, leading to a library of 3-(trifluoromethyl)imidazo[1,2-a]pyridines with broad functionalities, highlighting the compound's role in enhancing molecular diversity through regioselective modifications (Monir et al., 2015).

Photophysical Properties

The exploration of imidazo[1,2-a]pyridines extends into the study of their photophysical properties. The synthesis of tetracyclic compounds involving imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines through tandem cycloaddition and dehydrogenation reactions has been reported. These compounds exhibit interesting photophysical properties, including the emission of blue light when excited, demonstrating their potential application in optical materials and molecular electronics (Aginagalde et al., 2010).

Catalysis and Ligand Design

Furthermore, imidazo[1,2-a]pyridine derivatives serve as versatile platforms for ligand design in catalysis. Their structural framework is suitable for the generation of new types of stable N-heterocyclic carbenes, which have been applied in rhodium-catalyzed reactions. This utilization underscores the importance of imidazo[1,2-a]pyridines in developing novel catalytic systems that can enhance the efficiency and selectivity of synthetic processes (Alcarazo et al., 2005).

Antiglycation and Antioxidant Potential

The chemical framework of imidazo[1,2-a]pyridines also lends itself to the exploration of biological activities. Novel imidazo[4,5-b]pyridine benzohydrazones have been synthesized and evaluated for their antiglycation activity and antioxidative potential. This research indicates that certain derivatives show promising activity in inhibiting the formation of advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes and aging-related disorders. The correlation between antiglycation activities and antioxidative effects suggests the multifunctional therapeutic potential of these compounds (Taha et al., 2015).

Properties

IUPAC Name

4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)12-5-6-14-20-13(9-21(14)8-12)11-3-1-10(7-19)2-4-11/h1-6,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUCNTLGYALDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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